

A Comparative Crystallographic and Spectroscopic Guide to Chlorinated 2-Aminopyridine Derivatives

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Compound of Interest

Compound Name: *3,4,5-Trichloropyridin-2-amine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and analytical properties of chlorinated 2-aminopyridine derivatives, focusing on X-ray crystallography as the primary analytical technique. It is designed to offer researchers and professionals in drug development a detailed understanding of these compounds, supported by experimental data and protocols. This document compares the crystallographic data of two key derivatives, 4-amino-3,5-dichloropyridine and 2-amino-5-chloropyridine, and contrasts X-ray diffraction with other common analytical methods.

Comparative Analysis of Crystal Structures

The precise three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction, is fundamental to understanding its chemical reactivity, physical properties, and biological activity. Below is a comparison of the crystallographic data for two representative chlorinated 2-aminopyridine derivatives.

Parameter	4-Amino-3,5-dichloropyridine	2-Amino-5-chloropyridine
Chemical Formula	C ₅ H ₄ Cl ₂ N ₂	C ₅ H ₅ ClN ₂
Molecular Weight	163.01	128.56
Crystal System	Not specified in abstracts	Not specified in abstracts
Space Group	Not specified in abstracts	Not specified in abstracts
Unit Cell Dimensions	a, b, c, α , β , γ not specified	a, b, c, α , β , γ not specified
Key Supramolecular Interactions	N—H \cdots N hydrogen bonding, offset π — π stacking, halogen— π interactions[1]	Redetermination at 100 K reported[2]

Note: Detailed unit cell parameters were not available in the provided search results. The data presented focuses on the types of intermolecular interactions observed in the crystal lattice.

The crystal structure of 4-amino-3,5-dichloropyridine is characterized by strong N—H \cdots N hydrogen bonds that form supramolecular chains. These chains are further interconnected by offset π — π stacking and halogen— π interactions, highlighting the significant role of the chlorine substituents in the crystal packing.[1] For 2-amino-5-chloropyridine, a redetermination of its crystal structure at 100 K has been reported, suggesting that detailed structural data is available in the cited literature.[2]

X-ray Crystallography vs. Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a compound, other spectroscopic methods offer complementary information regarding its molecular structure, functional groups, and connectivity in different states.

Technique	Information Provided	Advantages	Limitations
Single-Crystal X-ray Diffraction	Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.[3][4]	Unambiguous determination of molecular structure and stereochemistry. [3]	Requires a high-quality single crystal of sufficient size.[5]
NMR Spectroscopy	Information about the chemical environment of nuclei (¹ H, ¹³ C), connectivity through bonds (COSY), and through-space proximity (NOESY).[1]	Provides detailed structural information in solution, mimicking biological conditions more closely.[6]	Complex spectra for large molecules, less sensitive than mass spectrometry.[7]
FTIR Spectroscopy	Identification of functional groups based on their characteristic vibrational frequencies.[9][10][11]	Fast, non-destructive, and can be used for solid, liquid, and gas samples.[12]	Provides information on functional groups present but not their specific locations or connectivity.
Mass Spectrometry	Provides the mass-to-charge ratio of the molecule and its fragments, allowing for determination of molecular weight and elemental composition.[13][14]	Extremely sensitive, requires very small amounts of sample. [13]	Does not provide direct information about the 3D structure or stereochemistry.

Experimental Protocols

Single-Crystal X-ray Diffraction of Organic Compounds

This protocol outlines the general steps for determining the crystal structure of a small organic molecule.

- **Crystal Growth:** High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method is slow evaporation from a saturated solution. The compound is dissolved in a suitable solvent in which it is moderately soluble. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.[15]
- **Crystal Mounting:** A suitable crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[4]
- **Data Collection:** The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.[3][4]
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data.[4]

NMR Spectroscopy of Chlorinated Pyridine Derivatives

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[7] Tetramethylsilane (TMS) is typically added as an internal standard.[12]
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the spectral width is typically set from -2 to 12 ppm. For ^{13}C NMR, the spectral width is usually from 0 to 220 ppm. Standard one-dimensional spectra are acquired, followed by two-dimensional experiments like COSY and HSQC if further structural elucidation is needed.[1][8]
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

FTIR Spectroscopy of Solid Samples (KBr Pellet Method)

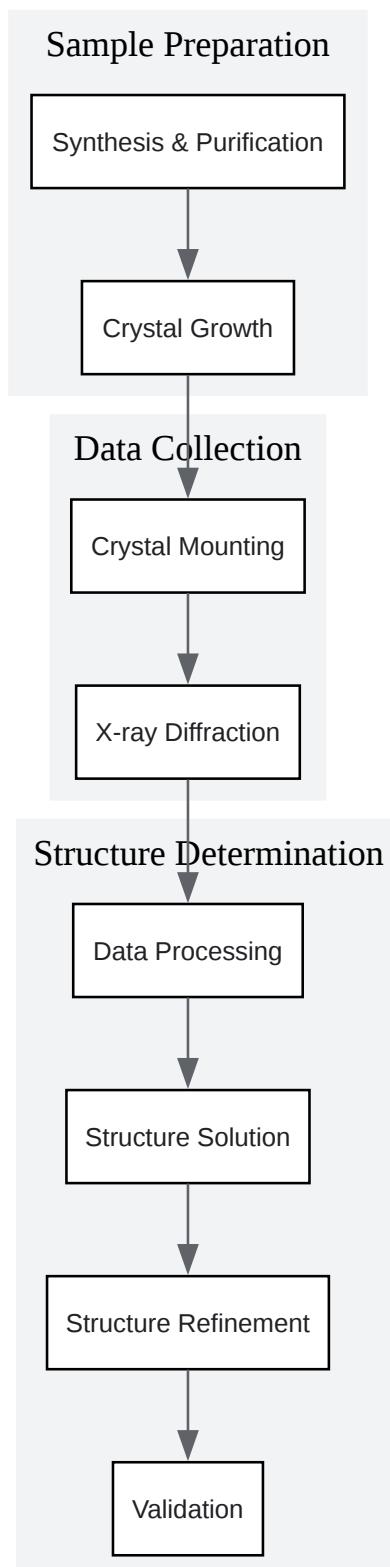
- Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.[12]
- Pellet Formation: The mixture is placed in a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.[12]
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[11]

Mass Spectrometry of Heterocyclic Compounds

- Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if volatile, through a gas chromatograph (GC-MS). For less volatile or thermally labile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) is often used.[16][17]
- Ionization: In electron ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[18] For LC-MS, ESI is a common soft ionization technique that produces protonated or deprotonated molecular ions with minimal fragmentation.[17]
- Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected. The resulting mass spectrum shows the relative abundance of each ion.[18]

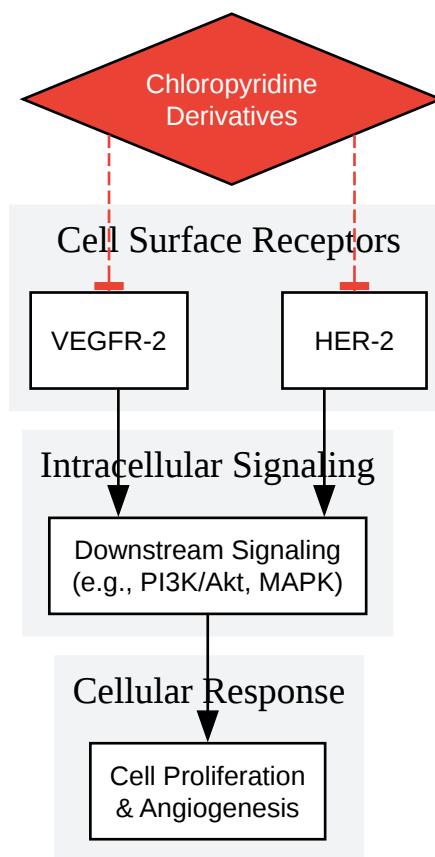
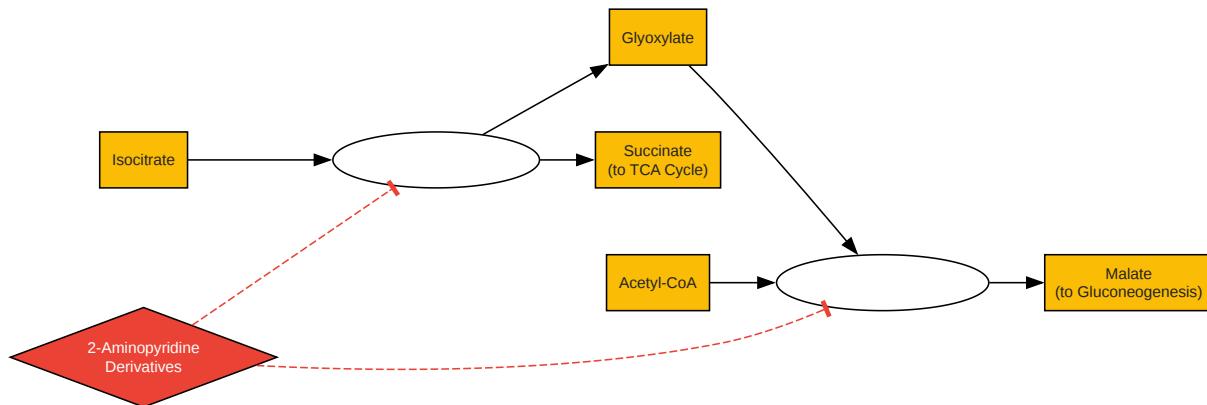
Visualizations of Biological Pathways and Experimental Workflows

The following diagrams illustrate a key biological pathway targeted by 2-aminopyridine derivatives and a typical workflow for X-ray crystallography.



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A typical workflow for single-crystal X-ray crystallography.



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